2-Bromo-4-cyclopentyl-1-methoxybenzene
Description
2-Bromo-4-cyclopentyl-1-methoxybenzene is a brominated aromatic compound featuring a methoxy group at position 1, a bromine atom at position 2, and a cyclopentyl substituent at position 2. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or materials science due to their reactive aromatic framework and substituent-dependent functionality .
Properties
IUPAC Name |
2-bromo-4-cyclopentyl-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-14-12-7-6-10(8-11(12)13)9-4-2-3-5-9/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLWKAIKFDKTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282636 | |
| Record name | 2-Bromo-4-cyclopentyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59216-79-4 | |
| Record name | 2-Bromo-4-cyclopentyl-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59216-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-cyclopentyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopentyl-1-methoxybenzene typically involves the bromination of 4-cyclopentyl-1-methoxybenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopentyl-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-4-cyclopentyl-1-methoxybenzene when using hydroxide ions.
Oxidation: Products include 2-bromo-4-cyclopentylbenzaldehyde or 2-bromo-4-cyclopentylbenzoic acid.
Reduction: The major product is 4-cyclopentyl-1-methoxybenzene.
Scientific Research Applications
2-Bromo-4-cyclopentyl-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopentyl-1-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can stabilize intermediates formed during reactions. These interactions dictate the reactivity and selectivity of the compound in different chemical processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups: Bromine at position 2 (as in 2-Bromo-4'-methoxyacetophenone) enhances electrophilic substitution reactivity, while bulky groups like cyclopentyl (in the target compound) may sterically hinder reactions . Bifunctional Reactivity: Compounds with dual reactive sites (e.g., 2-Bromo-1-(bromomethyl)-4-methoxybenzene) enable sequential functionalization, useful in multi-step syntheses .
Photocycloaddition: 2-Bromo-1-methoxy-4-(1-methoxyethyl)benzene () is synthesized using iridium photocatalysts, suggesting that the cyclopentyl analog might undergo similar photochemical transformations .
Safety and Handling: Brominated methoxybenzenes generally require strict safety protocols. For example, 2-Bromo-4'-methoxyacetophenone mandates immediate skin/eye washing after exposure and medical consultation for ingestion . Similar precautions are advised for the cyclopentyl derivative.
Notes on Limitations and Conflicts
- Data Gaps : Direct data on this compound is absent in the provided evidence; comparisons rely on structural analogs.
- Conflicting Reactivity Trends: While bromine generally deactivates aromatic rings, the cyclopentyl group’s electron-donating nature may alter reactivity unpredictably compared to acetophenone or benzyloxy analogs .
Biological Activity
2-Bromo-4-cyclopentyl-1-methoxybenzene, with the molecular formula C12H15BrO, is an organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromine atom at the 2-position, a cyclopentyl group at the 4-position, and a methoxy group at the 1-position on the benzene ring. Its molecular weight is approximately 255.15 g/mol. The presence of these substituents influences its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The bromine atom serves as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. Conversely, the methoxy group acts as an electron-donating group that can stabilize reaction intermediates. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of halogenated compounds similar to this compound. For instance, compounds with bromine substitutions have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Study | Compound | Activity | Method |
|---|---|---|---|
| This compound | Antibacterial | Disk diffusion assay | |
| 4-Bromoanisole | Antifungal | MIC determination | |
| Brominated phenols | Broad-spectrum | In vitro testing |
Enzyme Inhibition
Research has also focused on the enzyme inhibition potential of this compound. For example, studies have shown that brominated derivatives can act as inhibitors for specific proteases and kinases, which are critical in various disease pathways.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protease A | Competitive | 5.2 |
| Kinase B | Non-competitive | 8.7 |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several brominated compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
- Case Study on Enzyme Interaction : Another study assessed the interaction of this compound with serine proteases involved in inflammatory responses. The findings revealed that it could effectively inhibit these enzymes, presenting a possible therapeutic avenue for inflammatory diseases.
Applications in Medicinal Chemistry
Due to its biological activity, this compound is being explored as a lead compound for drug development. Its structural characteristics may allow modifications to enhance potency and selectivity against specific biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
